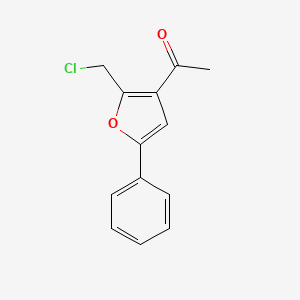![molecular formula C30H41O3P B15207297 Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is a complex organic compound that belongs to the class of chiral phosphine ligands. These ligands are widely used in asymmetric synthesis and catalysis due to their ability to induce chirality in the products. The compound’s unique structure, which includes a dibenzo[dioxonin] core and a phosphine group, makes it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine typically involves the following steps:
Formation of the dibenzo[dioxonin] core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[dioxonin] structure.
Introduction of the phosphine group: The phosphine group is introduced through a reaction with a suitable phosphine precursor, such as triphenylphosphine, under controlled conditions.
Cyclohexylation: The final step involves the addition of cyclohexyl groups to the phosphine moiety, typically through a Grignard reaction or similar organometallic process.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced forms of the compound or the substrates it reacts with.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine involves its ability to coordinate with metal centers, forming complexes that can catalyze various chemical reactions. The chiral environment provided by the ligand induces asymmetry in the reaction products. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand but lacks chirality.
Dicyclohexylphosphine: Similar in structure but without the dibenzo[dioxonin] core.
®-BINAP: A chiral phosphine ligand with a different backbone structure.
Uniqueness
Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine is unique due to its combination of a chiral dibenzo[dioxonin] core and a phosphine group, providing both steric and electronic properties that are advantageous in asymmetric catalysis. This makes it a valuable tool for synthesizing enantiomerically pure compounds, which are essential in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C30H41O3P |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[(9R,11R)-17-methoxy-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl]phosphane |
InChI |
InChI=1S/C30H41O3P/c1-21-20-22(2)33-27-18-11-19-28(30(27)29-25(31-3)16-10-17-26(29)32-21)34(23-12-6-4-7-13-23)24-14-8-5-9-15-24/h10-11,16-19,21-24H,4-9,12-15,20H2,1-3H3/t21-,22-/m1/s1 |
Clave InChI |
ITEDQLITTUEHFS-FGZHOGPDSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
SMILES canónico |
CC1CC(OC2=C(C(=CC=C2)P(C3CCCCC3)C4CCCCC4)C5=C(O1)C=CC=C5OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


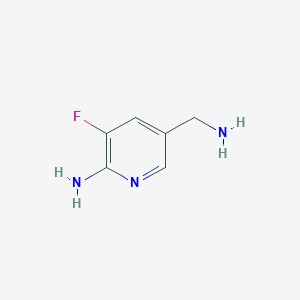

![4-Fluoro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15207232.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
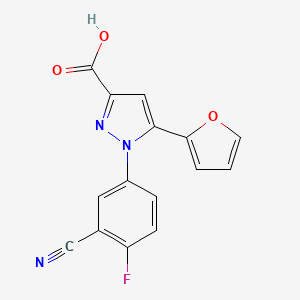
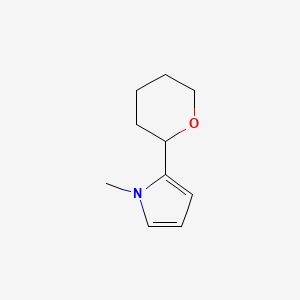

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
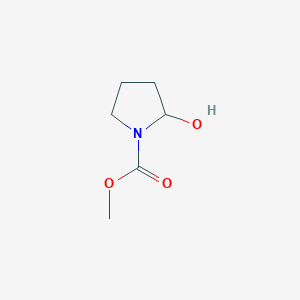
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

